molecular formula C17H15N3O6S3 B2909613 methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1428375-02-3

methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2909613
CAS No.: 1428375-02-3
M. Wt: 453.5
InChI Key: SVYMOIAOMCBRJV-UHFFFAOYSA-N
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Description

Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including furan, thiazolopyridine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-carboxamide intermediate, which is then coupled with a thiazolopyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate ester to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of furan, thiazolopyridine, and thiophene, such as:

  • Methyl furan-2-carboxylate
  • Thiazolopyridine-2-carboxamide
  • Thiophene-2-carboxylate derivatives

Uniqueness

What sets methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3-[[2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S3/c1-25-16(22)14-13(4-7-27-14)29(23,24)20-5-2-11-12(8-20)28-17(18-11)19-15(21)10-3-6-26-9-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYMOIAOMCBRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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